molecular formula C21H28FN3O4S B2753776 N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-5-fluoro-2-methoxybenzene-1-sulfonamide CAS No. 946244-53-7

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-5-fluoro-2-methoxybenzene-1-sulfonamide

Cat. No.: B2753776
CAS No.: 946244-53-7
M. Wt: 437.53
InChI Key: WQYVCMAGVUPRPJ-UHFFFAOYSA-N
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Description

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-5-fluoro-2-methoxybenzene-1-sulfonamide is a complex organic compound known for its diverse applications in various scientific fields. This compound features a unique structure that includes a dimethylamino group, a morpholinoethyl group, a fluorine atom, and a methoxybenzenesulfonamide moiety. Its multifaceted nature makes it a subject of interest in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-5-fluoro-2-methoxybenzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Dimethylamino Group: This step involves the alkylation of aniline with methanol in the presence of an acid catalyst to form N,N-dimethylaniline.

    Introduction of the Morpholinoethyl Group: The morpholinoethyl group is introduced through a nucleophilic substitution reaction involving morpholine and an appropriate alkyl halide.

    Fluorination and Methoxylation: The fluorine and methoxy groups are introduced through electrophilic aromatic substitution reactions using fluorinating agents and methoxylating agents, respectively.

    Sulfonamide Formation: The final step involves the reaction of the intermediate compound with a sulfonyl chloride to form the sulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-5-fluoro-2-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-5-fluoro-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-5-fluoro-2-methoxybenzene-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various applications, from chemical synthesis to biomedical research, highlights its significance in scientific advancements.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-5-fluoro-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FN3O4S/c1-24(2)18-7-4-16(5-8-18)19(25-10-12-29-13-11-25)15-23-30(26,27)21-14-17(22)6-9-20(21)28-3/h4-9,14,19,23H,10-13,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYVCMAGVUPRPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=C(C=CC(=C2)F)OC)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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